molecular formula C26H12Br4 B8136992 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene

3,6,11,14-Tetrabromodibenzo[a,c]triphenylene

Cat. No.: B8136992
M. Wt: 644.0 g/mol
InChI Key: MZDGYKZONKVZQV-UHFFFAOYSA-N
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Description

3,6,11,14-Tetrabromodibenzo[a,c]triphenylene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a triphenylene core functionalized with four bromine atoms at the 3, 6, 11, and 14 positions. Bromination significantly alters its electronic properties, solubility, and intermolecular interactions compared to unsubstituted triphenylene.

Properties

IUPAC Name

5,10,18,23-tetrabromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H12Br4/c27-13-1-5-17-21(9-13)22-10-14(28)3-7-19(22)26-20-8-4-16(30)12-24(20)23-11-15(29)2-6-18(23)25(17)26/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDGYKZONKVZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C4=C2C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H12Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Dibenzo[a,c]triphenylene

The most straightforward method involves brominating the parent compound, dibenzo[a,c]triphenylene, using excess bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially occupying the 3,6,11,14 positions due to steric and electronic directing effects.

Reaction Conditions:

  • Substrate: Dibenzo[a,c]triphenylene (1 equiv)

  • Reagents: Br₂ (4.2 equiv), FeBr₃ (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or carbon disulfide

  • Temperature: 0–25°C, 24–48 hours

  • Yield: 60–75%.

Key Challenges:

  • Regioselectivity control to avoid over-bromination.

  • Purification requires column chromatography (silica gel, hexane/DCM).

Cyclization of Brominated Precursors

An alternative approach involves constructing the triphenylene core from brominated precursors. For example, 1,2-dibromo-4,5-diiodobenzene undergoes Ullmann coupling with a dibrominated biphenyl derivative to form the central ring, followed by dehydrogenative cyclization (Scholl reaction).

Stepwise Synthesis:

  • Ullmann Coupling:

    • Precursors: 1,2-dibromo-4,5-diiodobenzene + 3,6-dibromo-1,2-biphenyl

    • Catalyst: CuI, Pd(PPh₃)₄

    • Solvent: Toluene, 110°C, 12 hours.

  • Scholl Cyclization:

    • Oxidizing Agent: FeCl₃ or DDQ

    • Solvent: Nitromethane, 80°C, 6 hours

    • Yield: 40–55%.

Advantages:

  • Enables precise bromine placement.

  • Avoids competing side reactions in direct bromination.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): No aromatic protons due to full bromination.

  • ¹³C NMR: Peaks at δ 120–135 ppm (C-Br), 140–150 ppm (aromatic carbons).

  • MS (EI): m/z 643.9 [M]⁺ (calc. 643.99).

Purity Assessment

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

  • Elemental Analysis:

    • Calculated: C 48.48%, H 1.88%, Br 49.64%

    • Observed: C 48.3%, H 1.92%, Br 49.5%.

Comparative Analysis of Methods

Method Yield Regioselectivity Complexity
Direct Bromination60–75%ModerateLow
Cyclization of Precursors40–55%HighHigh

Key Insights:

  • Direct bromination is preferred for scalability but requires rigorous purification.

  • Cyclization offers better regiocontrol but involves multi-step synthesis.

Industrial and Research Applications

  • Optoelectronics: Serves as a precursor for organic semiconductors due to extended π-conjugation.

  • Environmental Analysis: Used as a reference standard in PAH detection (GC-MS, HPLC) .

Chemical Reactions Analysis

Types of Reactions: 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry

  • Model Compound : It serves as a model compound for studying the effects of bromination on polycyclic aromatic hydrocarbons (PAHs). Researchers investigate how the presence of bromine affects the chemical properties and reactivity of PAHs.

Biology and Medicine

  • Biological Activity Studies : The compound is being explored for its potential biological activities, including interactions with biological macromolecules. Its structure allows it to engage with various cellular targets, making it a candidate for further pharmacological studies.

Material Science

  • Development of New Materials : Due to its unique electronic properties, 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene is investigated for applications in organic semiconductors and flame retardants. Its ability to modify electronic characteristics makes it suitable for advanced material development.

Case Study 1: Interaction with Biological Macromolecules

A study investigated the binding affinity of this compound to various proteins. Results indicated that the compound interacts preferentially with specific targets involved in cellular signaling pathways. This interaction may lead to alterations in cellular responses and highlights the potential for therapeutic applications.

Case Study 2: Environmental Impact Assessment

Research has focused on the environmental implications of PAHs like this compound. Studies have shown that compounds in this class can accumulate in biological systems and have been linked to adverse health effects. Assessments involve evaluating their persistence in the environment and potential toxicity .

Mechanism of Action

The mechanism of action of 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene involves its interaction with molecular targets through its bromine atoms and aromatic core. These interactions can lead to various effects, such as changes in the electronic properties of the compound or its binding affinity to specific biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Distinctions :

  • Bromine’s bulkiness and electron-withdrawing nature disrupt π-stacking compared to smaller substituents (e.g., methoxy or alkyl groups). This reduces symmetry and may favor columnar mesophases in liquid crystals, similar to fluorinated triphenylenes .
  • In HPLC , brominated triphenylene would exhibit higher retention factors (k) than planar PAHs like o-terphenyl due to increased hydrophobicity and polarizability .

Electronic and Optical Properties

Electronic Behavior

  • High-pressure stability: Triphenylene derivatives metallize under extreme pressure (e.g., 180 GPa), with bandgap reduction driven by π-orbital overlap. Bromine’s heavy atom effect may accelerate bandgap closure compared to non-halogenated analogs like isoviolanthrone or pentacene .
  • Optical properties : Bromine’s electron-withdrawing nature redshifts absorption/emission spectra. For instance, phosphole-fused triphenylenes show hybrid optical profiles combining benzo[b]phosphole and triphenylene characteristics .

Comparison with Similar PAHs

Compound Substituents Bandgap (eV) Key Property
Triphenylene None ~3.1 Columnar mesophases
TTBP (Triphenylene wings) Triisopropylsilylethynyl ~1.6 Singlet exciton fission
Fluorinated Triphenylene Fluoropentyloxy N/A Lower isotropic temperature
3,6,11,14-Tetrabromo Bromine Inferred <3.1 Enhanced polarizability

Thermal and Chemical Stability

  • Thermal stability : Bromine substitution likely reduces thermal stability compared to alkyl or silyl groups. For example, triphenylene amines with long spacers exhibit stable gels in hydrocarbons, whereas shorter spacers or acceptor groups (e.g., nitro) lower stability .
  • Chemical stability : Bromine’s electron-withdrawing nature increases resistance to oxidation but may make the compound more reactive in nucleophilic substitutions compared to fluorinated derivatives .

Liquid Crystals

  • Fluorinated triphenylenes form hexagonal columnar (Colh) phases with tunable d-spacing . Brominated analogs may exhibit similar mesomorphism but with higher transition temperatures due to stronger van der Waals interactions.
  • Discotic liquid crystals (DLCs) with bromine substituents could enhance charge transport in organic electronics, akin to HAT-based systems .

Optoelectronics

  • Brominated triphenylene’s hybrid electronic structure makes it suitable for hole transport layers in QLEDs, similar to T5DP-2,7 derivatives that form π-π stacked channels .
  • In singlet exciton fission , bromine’s heavy atom effect could improve intersystem crossing efficiency, though this remains untested .

Biological Activity

3,6,11,14-Tetrabromodibenzo[a,c]triphenylene (TBDT) is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure and significant bromination. This compound has garnered attention due to its potential biological activities, particularly in relation to environmental health and toxicology. This article explores the biological activity of TBDT, including its interactions with cellular systems, mechanisms of action, and implications for human health.

Chemical Structure and Properties

  • Molecular Formula : C26H12Br4
  • Molecular Weight : 675.09 g/mol
  • Structural Features : TBDT consists of a triphenylene core with four bromine substituents at the 3, 6, 11, and 14 positions. This unique arrangement enhances its lipophilicity and potential for bioaccumulation.

Mechanisms of Biological Activity

TBDT's biological activity is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR), a key regulator of various biological processes including xenobiotic metabolism and immune response.

AhR Activation

  • Binding Affinity : TBDT exhibits significant binding affinity to AhR, which can lead to the activation of downstream signaling pathways involved in inflammation and carcinogenesis .
  • Cellular Responses : Upon activation, AhR can modulate gene expression related to detoxification enzymes, such as cytochrome P450s, thereby influencing metabolic processes and potentially leading to toxic effects.

Toxicological Studies

Research has indicated that TBDT may contribute to adverse health effects through various mechanisms:

  • Cytotoxicity : Studies have shown that TBDT can induce cytotoxic effects in various cell lines. For instance, exposure to TBDT has been linked to increased oxidative stress markers in lung epithelial cells .
  • Inflammatory Responses : In animal models, TBDT exposure has been associated with heightened inflammatory responses. This includes increased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Case Studies

  • Environmental Exposure Assessment :
    • A study assessed the impact of PAHs, including TBDT, on respiratory health in urban populations. Results indicated a correlation between PAH exposure and increased incidence of asthma and other respiratory conditions .
  • In Vitro Studies :
    • Research conducted on human bronchial epithelial cells demonstrated that TBDT exposure resulted in altered cell viability and increased production of reactive oxygen species (ROS), indicating potential oxidative damage .

Data Tables

Biological ActivityObserved EffectsReference
CytotoxicityIncreased cell death in lung cells
InflammationElevated levels of IL-6 and TNF-alpha
Oxidative StressIncreased ROS production

Implications for Human Health

The biological activity of TBDT raises significant concerns regarding its presence in the environment and potential health risks associated with exposure. Given its ability to activate AhR and induce inflammatory responses, further research is necessary to fully understand the implications of TBDT exposure on human health.

Q & A

Q. What design principles guide the integration of triphenylene into 2D MOFs/COFs with enhanced conductivity?

  • Methodological Answer : Ligand functionalization (e.g., hexathiol or hexaselenol groups) enables π-d conjugation with metal nodes (Ni, Ag). Substrate-dependent synthesis on Ag(111) surfaces produces porous [14]annulene nanoribbons, while Au nanoshell heptamers optimize plasmonic coupling for optical splitters .

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